molecular formula C7H12O3 B13144843 ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

Cat. No.: B13144843
M. Wt: 144.17 g/mol
InChI Key: XLPWARQDCQSFMG-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate is an organic compound with a unique stereochemistry. It is a chiral molecule, meaning it has non-superimposable mirror images, which can significantly impact its chemical behavior and biological activity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be achieved through several methods. One common approach involves the Sharpless asymmetric dihydroxylation of cyclobutene derivatives. This method uses a chiral catalyst to introduce the hydroxyl group at the desired stereocenter, resulting in the formation of the desired enantiomer .

Industrial Production Methods

Industrial production of this compound typically involves large-scale asymmetric synthesis using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for halogenation reactions.

Major Products

    Oxidation: Formation of cyclobutanone or cyclobutanal.

    Reduction: Formation of ethyl (1S,2R)-2-hydroxycyclobutanol.

    Substitution: Formation of ethyl (1S,2R)-2-halocyclobutane-1-carboxylate.

Scientific Research Applications

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The stereochemistry of the compound ensures selective interactions with chiral targets, enhancing its efficacy and specificity .

Comparison with Similar Compounds

Ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (1S,2R)-2-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

XLPWARQDCQSFMG-NTSWFWBYSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H]1O

Canonical SMILES

CCOC(=O)C1CCC1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.